

# Sosimerasib in KRAS G12C Tumors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Sosimerasib |           |
| Cat. No.:            | B15613137   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for KRAS-mutated cancers, long considered "undruggable," has been revolutionized by the advent of specific inhibitors targeting the KRAS G12C mutation. This guide provides a comparative analysis of the efficacy of **sosimerasib** (formerly IBI351), a novel KRAS G12C inhibitor, against the established therapies sotorasib and adagrasib across different KRAS G12C-mutated tumor types. The information is supported by the latest clinical trial data and detailed experimental protocols to aid in research and development efforts.

# Mechanism of Action: Covalent Inhibition of the "Oncogenic Switch"

KRAS is a GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. The G12C mutation results in a constitutively active protein, driving oncogenesis. **Sosimerasib**, sotorasib, and adagrasib are all covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS G12C protein. This covalent bond locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK pathway (RAF-MEK-ERK) and inducing tumor cell apoptosis.





Click to download full resolution via product page

Figure 1: Simplified KRAS Signaling Pathway and Sosimerasib's Mechanism of Action.



## **Comparative Efficacy Data**

The following tables summarize the key efficacy endpoints from clinical trials of **sosimerasib**, sotorasib, and adagrasib in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).

Table 1: Efficacy in KRAS G12C-Mutated Non-Small Cell

**Lung Cancer (NSCLC)** 

| Drug            | Trial                | Phase | No. of<br>Patients | Objective<br>Respons<br>e Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) |
|-----------------|----------------------|-------|--------------------|-----------------------------------------|-------------------------------------|-----------------------------------------------------|
| Sosimerasi<br>b | ChiCTR22<br>00059986 | II    | 145                | 52.4%[1][2]<br>[3][4][5]                | 87.6%[1][2]<br>[3][4][5]            | 7.2<br>months[1]<br>[2][3][4][5]                    |
| Sotorasib       | CodeBrea<br>K100     | 1/11  | 174                | 41%                                     | 83.7%                               | 6.3<br>months[6]                                    |
| Adagrasib       | KRYSTAL-             | 1/11  | 132                | 43.0%                                   | Not<br>Reported                     | 6.9<br>months[7]                                    |

Table 2: Efficacy in KRAS G12C-Mutated Colorectal Cancer (CRC)



| Drug                     | Trial             | Phase | No. of<br>Patients | Objective<br>Respons<br>e Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) |
|--------------------------|-------------------|-------|--------------------|-----------------------------------------|-------------------------------------|-----------------------------------------------------|
| Sosimerasi<br>b (IBI351) | Pooled<br>Phase I | I     | 56                 | 44.6%<br>(confirmed)<br>[8]             | 87.5%[8]                            | 8.1<br>months[8]                                    |
| Sotorasib                | CodeBrea<br>K100  | II    | 62                 | 9.7%                                    | Not<br>Reported                     | 4.0 months                                          |
| Adagrasib                | KRYSTAL-<br>1     | 1/11  | Not<br>Specified   | 19%<br>(monothera<br>py)                | Not<br>Reported                     | 5.6 months<br>(monothera<br>py)                     |

Table 3: Efficacy in KRAS G12C-Mutated Pancreatic

**Ductal Adenocarcinoma (PDAC)** 

| Drug            | Trial            | Phase | No. of<br>Patients | Objective<br>Respons<br>e Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) |
|-----------------|------------------|-------|--------------------|-----------------------------------------|-------------------------------------|-----------------------------------------------------|
| Sosimerasi<br>b | Not<br>Available | -     | -                  | Not<br>Available                        | Not<br>Available                    | Not<br>Available                                    |
| Sotorasib       | CodeBrea<br>K100 | I/II  | 38                 | 21.1%[9]<br>[10][11][12]                | 84.2%[11]<br>[13]                   | 4.0<br>months[9]<br>[10][11]                        |
| Adagrasib       | KRYSTAL-<br>1    | II    | 21                 | Not<br>Reported                         | Not<br>Reported                     | Not<br>Reported                                     |

Note: Efficacy data for **sosimerasib** in pancreatic cancer from dedicated cohorts are not yet publicly available.



Check Availability & Pricing

## **Experimental Protocols**

The clinical trials cited in this guide adhere to rigorous methodologies to ensure the validity of their findings. Below are the key aspects of the experimental protocols for the pivotal trials of each drug.

## **Table 4: Overview of Key Clinical Trial Protocols**



| Parameter           | Sosimerasib<br>(Phase II - NSCLC)                                                                                                     | Sotorasib<br>(CodeBreaK100 -<br>NSCLC)                                                          | Adagrasib<br>(KRYSTAL-1 -<br>NSCLC)                                                                                                                   |
|---------------------|---------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Trial Identifier    | ChiCTR2200059986[4<br>][5]                                                                                                            | NCT03600883[7][8]<br>[14]                                                                       | NCT03785249[3][6]<br>[15]                                                                                                                             |
| Study Design        | Open-label,<br>multicenter, single-<br>arm[1][2][4][5]                                                                                | Single-arm, open-<br>label, multicenter[16]                                                     | Multicohort, single-<br>arm, open-label[17]                                                                                                           |
| Patient Population  | Locally advanced/metastatic KRAS G12C-mutated NSCLC, failed platinum-based chemotherapy and/or anti-PD-1/PD-L1 inhibitors[1][2][4][5] | KRAS G12C-mutated, locally advanced or metastatic NSCLC after progression on prior therapies[6] | Locally advanced or metastatic NSCLC with KRAS G12C mutation, previously treated with a platinum-based regimen and an immune checkpoint inhibitor[17] |
| Intervention        | Sosimerasib 500mg<br>orally once daily[1][2]<br>[4][5]                                                                                | Sotorasib 960 mg<br>orally once daily[6]                                                        | Adagrasib 600 mg<br>orally twice daily[17]                                                                                                            |
| Primary Endpoint    | Objective Response<br>Rate (ORR) assessed<br>by IRC per RECIST<br>v1.1[1][2][4][5]                                                    | ORR (Phase II)[6]                                                                               | ORR[17]                                                                                                                                               |
| Secondary Endpoints | DOR, DCR, TTR, PFS, OS, safety[1][2] [4][5]                                                                                           | DOR, DCR, PFS, OS, safety[7]                                                                    | DOR, PFS, OS, safety[18]                                                                                                                              |
| Tumor Assessment    | RECIST v1.1[1][2][4]<br>[5]                                                                                                           | RECIST v1.1[14]                                                                                 | RECIST v1.1                                                                                                                                           |

## **Tumor Response Assessment: RECIST 1.1 Criteria**



The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standardized methodology used in these trials to provide an objective assessment of tumor response to treatment.[1][2][19][20][21]



Click to download full resolution via product page

Figure 2: Workflow for Tumor Response Assessment using RECIST 1.1 Criteria.

## Conclusion

**Sosimerasib** has demonstrated promising anti-tumor activity in previously treated patients with KRAS G12C-mutated NSCLC, with an objective response rate that appears competitive with sotorasib and adagrasib in this indication.[1][2][3][4][5] In colorectal cancer, early data for **sosimerasib** monotherapy suggests a notable level of clinical activity.[8]

It is important to note that cross-trial comparisons should be interpreted with caution due to potential differences in patient populations, study designs, and methodologies. As more data from ongoing and future clinical trials become available, a clearer picture of the comparative efficacy and safety of these KRAS G12C inhibitors will emerge. The lack of publicly available data on **sosimerasib** in pancreatic cancer highlights an area for future investigation. The



continued development of these targeted therapies offers significant hope for patients with KRAS G12C-mutated cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Radiology Assistant : RECIST 1.1 the basics [radiologyassistant.nl]
- 2. mediantechnologies.com [mediantechnologies.com]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. KRYSTAL-1: Clear activity of adagrasib in KRAS-mutated NSCLC | MDedge [mdedge.com]
- 7. ASCO American Society of Clinical Oncology [asco.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. amgen.com [amgen.com]
- 10. Sotorasib shows clinically meaningful activity in KRAS G12C-mutated advanced pancreatic cancer - ecancer [ecancer.org]
- 11. onclive.com [onclive.com]
- 12. Sotorasib in Previously Treated Patients With KRAS G12C–Mutated Advanced Pancreatic Cancer The ASCO Post [ascopost.com]
- 13. Sotorasib demonstrates clinically meaningful difference in pancreatic cancer | MDedge [mdedge.com]
- 14. ascopubs.org [ascopubs.org]
- 15. ascopubs.org [ascopubs.org]
- 16. lumakrashcp.com [lumakrashcp.com]
- 17. Study Designs | KRAZATI® (adagrasib) for NSCLC [krazatihcp.com]



- 18. KRYSTAL-1 Study Design | KRAZATI® (adagrasib) for CRC [krazatihcp.com]
- 19. project.eortc.org [project.eortc.org]
- 20. kanser.org [kanser.org]
- 21. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sosimerasib in KRAS G12C Tumors: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613137#sosimerasib-efficacy-in-different-kras-g12c-tumor-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com